molecular formula C20H22FN3O2 B2726369 3-(3-fluoro-4-methylphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide CAS No. 2309539-67-9

3-(3-fluoro-4-methylphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide

Cat. No. B2726369
CAS RN: 2309539-67-9
M. Wt: 355.413
InChI Key: VGBIKENBJIXTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluoro-4-methylphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H22FN3O2 and its molecular weight is 355.413. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluoro-4-methylphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluoro-4-methylphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonism

The compound has been studied for its role as an antagonist in receptor studies. For example, Ryu et al. (2014) explored 2-aryl pyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists. These compounds, including ones structurally related to 3-(3-fluoro-4-methylphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide, showed significant TRPV1 antagonism and potential for pain management applications (Ryu et al., 2014).

Synthesis and Radiolabeling

The synthesis and radiolabeling techniques for related compounds have also been a focus. Eskola et al. (2002) detailed the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for imaging dopamine D4 receptors, showcasing the methodologies applicable to similar compounds for potential diagnostic applications (Eskola et al., 2002).

Molecular Docking and Design

Studies have also focused on the molecular docking and design aspects of similar compounds. Venkateshan et al. (2019) conducted crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies on pyridine derivatives as potential inhibitors of NAMPT, demonstrating the compound's relevance in drug design and therapeutic targeting (Venkateshan et al., 2019).

Therapeutic Applications

Regarding potential therapeutic applications, research has identified various pharmacological activities associated with this compound and its derivatives. For instance, compounds exhibiting TRPV1 antagonism have been highlighted for their analgesic properties and efficacy in neuropathic pain models, as well as their potential in treating other conditions influenced by TRPV1 receptor activity (Ha et al., 2013).

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-14-4-5-15(11-17(14)21)6-7-19(25)23-13-16-8-9-22-18(12-16)24-10-2-3-20(24)26/h4-5,8-9,11-12H,2-3,6-7,10,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBIKENBJIXTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)N3CCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluoro-4-methylphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.